molecular formula C8H10N2O2 B1600609 N,5-Dimethyl-2-nitroaniline CAS No. 65081-42-7

N,5-Dimethyl-2-nitroaniline

Cat. No.: B1600609
CAS No.: 65081-42-7
M. Wt: 166.18 g/mol
InChI Key: OZYNRMKNGCFDCP-UHFFFAOYSA-N
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Description

N,5-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, where the amino group is substituted with a nitro group at the second position and methyl groups at the first and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: N,5-Dimethyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N,5-dimethylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include steps for the purification of the compound, such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N,5-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonic acid derivatives under acidic conditions.

Major Products:

    Reduction: N,5-Dimethyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,5-Dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,5-Dimethyl-2-nitroaniline involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

    2-Nitroaniline: Similar structure but lacks the methyl groups at the first and fifth positions.

    3-Nitroaniline: Nitro group at the third position instead of the second.

    4-Nitroaniline: Nitro group at the fourth position.

Uniqueness: N,5-Dimethyl-2-nitroaniline is unique due to the presence of both methyl groups and the nitro group, which influence its chemical reactivity and physical properties. The specific positioning of these groups can affect the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

IUPAC Name

N,5-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-8(10(11)12)7(5-6)9-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYNRMKNGCFDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435585
Record name N,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65081-42-7
Record name N,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-2-nitro-phenylamine (3.04 g, 20.0 mmol) in anhydrous DMF (20 mL) at 0° C. was portionwise added 95% NaH (528 mg, 22.0 mmol) and the resulting mixture stirred for 10 min. A solution of iodomethane (1.25 mL, 20.0 mmol) in anhydrous DMF (10 mL) was then added. The ice bath was removed and the resulting mixture was stirred at room temperature overnight. The resulting mixture was diluted with water, the solid was collected by filtration, washed with H2O and hexanes to yield methyl-(5-methyl-2-nitro-phenyl)-amine MS 167 (M+1)+.
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
528 mg
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 9.10 g of 3,4-dinitrotoluene in 100 ml of 30% methylamine/methanol was reacted at 150° C. for 6 hours in a sealed tube. The reaction solution was concentrated under reduced pressure and the residue was subjected to silica gel column chromatography (200 g). Elution with ethyl acetate-hexane (1 : 3) gave 7.95 g (96%) of 3-(N-methylamino)-4-nitrotoluene.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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